molecular formula C19H25NO B13087398 3-(Dibenzylamino)-2,2-dimethylpropan-1-ol

3-(Dibenzylamino)-2,2-dimethylpropan-1-ol

Katalognummer: B13087398
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: XFBBUVLTOLKTAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dibenzylamino)-2,2-dimethylpropan-1-ol is an organic compound that features a dibenzylamino group attached to a dimethylpropanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibenzylamino)-2,2-dimethylpropan-1-ol typically involves the reaction of dibenzylamine with 2,2-dimethylpropanal in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dibenzylamino)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Dibenzylamino)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Dibenzylamino)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. Additionally, the compound may modulate signaling pathways by binding to key regulatory proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Dibenzylamino)-1-methylcyclohexanol
  • 3-(Dibenzylamino)-1-trifluoromethylcyclohexanol
  • 2-(Dibenzylamino)-2-methylpropane-1,3-dithiol

Uniqueness

3-(Dibenzylamino)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, such as the presence of both a dibenzylamino group and a dimethylpropanol backbone. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C19H25NO

Molekulargewicht

283.4 g/mol

IUPAC-Name

3-(dibenzylamino)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C19H25NO/c1-19(2,16-21)15-20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,21H,13-16H2,1-2H3

InChI-Schlüssel

XFBBUVLTOLKTAH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.